![molecular formula C11H9BrO4 B1340868 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid CAS No. 885271-13-6](/img/structure/B1340868.png)
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid
Overview
Description
6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C11H7BrO5 . It has a molecular weight of 299.08 . The compound is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a yellow solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Based on the information available, here is a comprehensive analysis of “6-bromo-8-methoxy-2H-chromene-3-carboxylic acid” focusing on its scientific research applications:
Pharmacology
This compound has shown promise in pharmacological research, particularly in the development of antitumor agents . Certain derivatives, such as pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole, have demonstrated significant antitumor activity against liver carcinoma (HEPG2-1) cells .
Environmental Research
In environmental studies, “6-bromo-8-methoxy-2H-chromene-3-carboxylic acid” has been explored for its anti-microbial properties . This makes it a potential candidate for treating contaminated water and soil, thereby playing a role in pollution management.
Proteomics Research
The compound is also used in proteomics research due to its reactivity and potential as a building block for more complex molecules .
Safety and Hazards
properties
IUPAC Name |
6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-15-9-4-8(12)3-6-2-7(11(13)14)5-16-10(6)9/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCNRUHQQHSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585512 | |
Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-13-6 | |
Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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